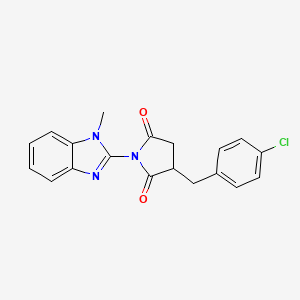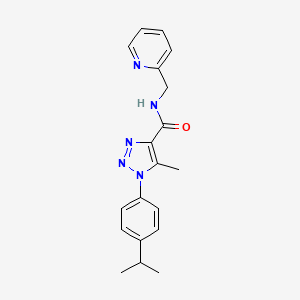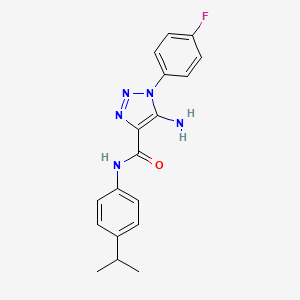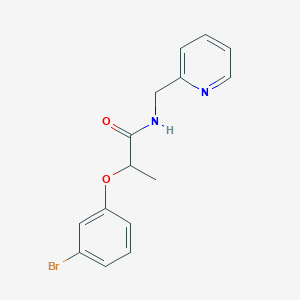
3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by researchers at the University of Illinois at Chicago. Since then, AG490 has been used in a variety of studies to investigate its mechanism of action and potential applications in various fields.
作用机制
3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone binds to the ATP-binding site of JAKs, preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cytokine and growth factor signaling, leading to the suppression of cell growth and proliferation. This compound has been shown to selectively inhibit JAK2 and JAK3, making it a useful tool for studying the specific roles of these kinases in various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-proliferative effects, this compound has been shown to induce apoptosis, inhibit angiogenesis, and modulate immune responses. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
实验室实验的优点和局限性
One advantage of using 3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone in lab experiments is its specificity for JAK2 and JAK3, which allows for the selective inhibition of these kinases without affecting other signaling pathways. However, this compound has been shown to have off-target effects on other kinases, such as epidermal growth factor receptor (EGFR) and Src family kinases. This can complicate the interpretation of experimental results and requires careful control experiments to ensure that the observed effects are specific to JAK inhibition.
未来方向
There are many potential future directions for research involving 3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone. One area of interest is the development of more selective JAK inhibitors that target specific isoforms of the kinase. Another area of interest is the investigation of the role of JAK signaling in various diseases, such as autoimmune disorders and neurological disorders. Additionally, the use of this compound as a tool for studying JAK signaling in various cellular processes is likely to continue to be an important area of research.
合成方法
The synthesis of 3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone involves several steps, including the reaction of 2-nitrobenzaldehyde with glycine, followed by cyclization and reduction to form the isoindolinone ring. The imidazole group is then added through a reaction with 1H-imidazole-2-carboxylic acid. The final product is obtained through purification and crystallization.
科学研究应用
3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines and growth factors. This inhibition can lead to the suppression of cell growth and proliferation, making this compound a promising candidate for cancer treatment.
属性
IUPAC Name |
3-hydroxy-3-(1H-imidazol-2-yl)-2H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-9-7-3-1-2-4-8(7)11(16,14-9)10-12-5-6-13-10/h1-6,16H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOLXUIUXLVXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=NC=CN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*)-4-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3-dimethyl-2-piperazinone](/img/structure/B4996924.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996932.png)


![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,5-difluorobenzyl)-5-methoxybenzamide](/img/structure/B4996974.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4996992.png)
![3-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4996993.png)


![2,4-dichloro-1-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B4997014.png)

![4-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4997018.png)
![2-butyl-5-(4-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B4997023.png)
![1-(4-methoxyphenyl)-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4997026.png)